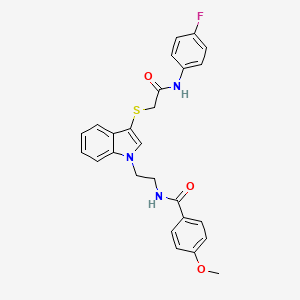
N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24FN3O3S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl Group : Enhances lipophilicity, potentially influencing bioavailability.
- Indole Moiety : Known for various biological activities, including anticancer properties.
- Thioether Linkage : May contribute to the compound's reactivity and interaction with biological targets.
- Methoxy Group : Often associated with increased potency and selectivity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against:
- MDA-MB-231 (breast cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported to be lower than that of reference drugs like doxorubicin, indicating a promising therapeutic profile.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 27.6 | 50 |
| A549 | 29.3 | 45 |
The mechanism by which this compound exerts its effects involves:
- Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
- Inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death rates.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key insights include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.
- Indole and Thioether Linkages : These groups are critical for maintaining the active conformation necessary for biological activity.
- Methoxy Group Positioning : The positioning of the methoxy group significantly affects the compound's interaction with target enzymes.
Case Studies
Several studies have highlighted the efficacy of this compound:
Study 1: Antitumor Efficacy
In a study conducted by Evren et al. (2019), the compound was evaluated against NIH/3T3 mouse embryoblast cells and exhibited selective cytotoxicity, with an IC50 value significantly lower than traditional chemotherapeutics .
Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a non-covalent binding mechanism that could be exploited for drug design .
属性
IUPAC Name |
N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-21-12-6-18(7-13-21)26(32)28-14-15-30-16-24(22-4-2-3-5-23(22)30)34-17-25(31)29-20-10-8-19(27)9-11-20/h2-13,16H,14-15,17H2,1H3,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWHKNBYNULMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














